2-(Methoxy, phenylmethyl)furan
CAS No.:
Cat. No.: VC14044394
Molecular Formula: C12H12O2
Molecular Weight: 188.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H12O2 |
|---|---|
| Molecular Weight | 188.22 g/mol |
| IUPAC Name | 2-[methoxy(phenyl)methyl]furan |
| Standard InChI | InChI=1S/C12H12O2/c1-13-12(11-8-5-9-14-11)10-6-3-2-4-7-10/h2-9,12H,1H3 |
| Standard InChI Key | PHWDFRXOLQRBAS-UHFFFAOYSA-N |
| Canonical SMILES | COC(C1=CC=CC=C1)C2=CC=CO2 |
Introduction
Chemical Identification and Structural Properties
Molecular Architecture
2-(Methoxy, phenylmethyl)furan consists of a furan ring (C₄H₄O) substituted at the 2-position with a methoxy group (-OCH₃) and a phenylmethyl (benzyl, -CH₂C₆H₅) group. The furan core’s electron-rich nature, combined with the electron-donating methoxy and bulky benzyl substituents, influences its reactivity and intermolecular interactions .
Table 1: Inferred Physicochemical Properties of 2-(Methoxy, phenylmethyl)furan
The compound’s exact mass (188.0841 g/mol) and polar surface area (26.3 Ų) align with furan derivatives exhibiting moderate bioavailability .
Synthesis and Industrial Preparation
Wittig and Epimerization Strategies
While no direct synthesis of 2-(methoxy, phenylmethyl)furan is documented, analogous methods for furan functionalization offer viable pathways. For example, the Wittig reaction, widely used in furan chemistry, could couple a benzylphosphonium ylide with a methoxy-substituted furan aldehyde . A patent detailing the synthesis of hexahydro-furo[2,3-b]furan-3-ol highlights the utility of epimerization and crystallization steps to achieve stereochemical purity, a process adaptable to 2-(methoxy, phenylmethyl)furan production .
Key Synthetic Steps:
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Protection of Furan Oxygen: Use trimethylsilyl chloride to protect the furan oxygen, preventing unwanted side reactions .
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Alkylation: Introduce the benzyl group via nucleophilic substitution or Friedel-Crafts alkylation.
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Methoxylation: Employ methoxide ions under controlled pH to attach the methoxy group .
Pharmacological and Biological Activities
Central Nervous System (CNS) Modulation
Substituted furans demonstrate anxiolytic and antidepressant activities. The methoxy group’s electron-donating capacity could augment interactions with serotonin receptors, while the benzyl moiety may improve blood-brain barrier permeability .
Industrial and Material Science Applications
Resin and Polymer Production
Furan-based compounds like furfuryl glycidyl ether are pivotal in epoxy resins and bio-based polymers . The methoxy and benzyl groups in 2-(methoxy, phenylmethyl)furan could enhance thermal stability, making it suitable for high-performance coatings .
Surfactants and Agrochemicals
The amphiphilic nature of 2-(methoxy, phenylmethyl)furan, owing to its polar methoxy and nonpolar benzyl groups, suggests utility in surfactants or pesticide formulations .
| Parameter | Value |
|---|---|
| Hazard Codes | Xn (Harmful) |
| Safety Phrases | S23-S18 (Avoid inhalation) |
| Flash Point | 102.2°C |
Future Directions and Research Gaps
Stereochemical Optimization
Epimerization techniques, as described in hexahydro-furo[2,3-b]furan-3-ol synthesis, could resolve stereoisomers of 2-(methoxy, phenylmethyl)furan, enhancing its pharmacological efficacy .
Metabolic Studies
Investigating the compound’s phase I metabolism, akin to 2-methylfuran’s conversion to 3-acetylacrolein, is critical for toxicological assessments .
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